beta-CYCLODEXTRIN

Catalog No.
S521024
CAS No.
7585-39-9
M.F
C42H70O35
(C6H10O5)7
M. Wt
1135.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-CYCLODEXTRIN

CAS Number

7585-39-9

Product Name

beta-CYCLODEXTRIN

IUPAC Name

5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

Molecular Formula

C42H70O35
(C6H10O5)7

Molecular Weight

1135.0 g/mol

InChI

InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2

InChI Key

WHGYBXFWUBPSRW-UHFFFAOYSA-N

SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O

solubility

Sparingly soluble in water; freely soluble in hot water; slightly soluble in ethanol

Synonyms

beta-cyclodextrin, betadex, cyclo-epta-amylose, Cycloheptaamylose, cyclomaltoheptaose

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O

The exact mass of the compound beta-CYCLODEXTRIN is 1134.3698 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble in water; freely soluble in hot water; slightly soluble in ethanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 269471. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Glucans - Starch - Dextrins - Cyclodextrins - beta-Cyclodextrins - Supplementary Records. It belongs to the ontological category of cyclodextrin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

beta-Cyclodextrin (β-CD) is a cyclic oligosaccharide comprising seven D-glucopyranose units, representing the most widely utilized and cost-effective native cyclodextrin for industrial and pharmaceutical applications. It is characterized by a well-defined hydrophobic inner cavity with a volume of approximately 262 ų and an inner diameter of 0.60–0.65 nm, making it structurally matched for the inclusion of standard aromatic rings and sterols [1]. Unlike its highly soluble synthetic derivatives, native β-CD exhibits an anomalously low aqueous solubility of ~1.85 g/100 mL at 25 °C due to a rigid intramolecular hydrogen-bonding network [2]. This specific solubility profile, combined with its precise cavity dimensions, makes β-CD the primary procurement choice for precipitation-based separation workflows, solid-state encapsulation, and cost-sensitive large-scale formulations where controlled guest release or physical extraction is required.

Substituting beta-cyclodextrin with other native cyclodextrins (α-CD or γ-CD) fundamentally compromises host-guest complexation due to strict steric limitations. The smaller α-CD cavity (174 ų) actively excludes bulky multi-ring systems and sterols, while the larger γ-CD cavity (427 ų) fails to provide the tight van der Waals anchoring required to stably retain standard single-ring aromatics [1]. Furthermore, replacing native β-CD with highly soluble chemically modified analogs, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), eliminates the compound's ability to drive precipitation-based separations. Because native β-CD complexes often precipitate out of aqueous media, it is uniquely capable of physically removing targets like cholesterol from mixtures—a mechanism that fails when using highly soluble derivatives that keep the complex dissolved [2]. Consequently, for extraction workflows and solid-state stabilization, native β-CD cannot be substituted without severe performance degradation or prohibitive formulation cost increases.

Cavity Volume Optimization for Aromatic and Sterol Inclusion

The encapsulation efficiency of cyclodextrins is strictly governed by cavity volume. Native β-CD provides a cavity volume of 262 ų, which represents the precise steric fit required for standard aromatic rings, hormones, and sterols like cholesterol [1]. In contrast, α-CD offers a restricted volume of only 174 ų (too small for multi-ring encapsulation), while γ-CD provides an oversized 427 ų cavity that results in loose, unstable binding for smaller molecules[1].

Evidence DimensionCavity Volume
Target Compound Dataβ-CD: 262 ų
Comparator Or Baselineα-CD: 174 ų; γ-CD: 427 ų
Quantified Differenceβ-CD provides an intermediate volume, being 50% larger than α-CD and 38% smaller than γ-CD.
ConditionsCrystallographic and computational cavity volume measurements

Ensures buyers select the correct host molecule to achieve high-affinity, stable inclusion complexes for standard pharmaceutical and food-grade active ingredients.

Aqueous Solubility Profile for Precipitation-Driven Separations

Native β-CD possesses an anomalously low aqueous solubility compared to its native analogs, driven by a rigid secondary hydroxyl hydrogen-bond belt. At 25 °C, β-CD exhibits a solubility of approximately 1.85 g/100 mL, whereas α-CD and γ-CD demonstrate much higher solubilities of 14.5 g/100 mL and 23.2 g/100 mL, respectively [1]. This low solubility is a critical functional advantage, as it allows β-CD-guest complexes to readily precipitate out of solution, enabling efficient physical extraction and downstream filtration [2].

Evidence DimensionAqueous Solubility at 25 °C
Target Compound Dataβ-CD: ~1.85 g/100 mL
Comparator Or Baselineα-CD: 14.5 g/100 mL; γ-CD: 23.2 g/100 mL
Quantified Differenceβ-CD is nearly 8-fold less soluble than α-CD and 12-fold less soluble than γ-CD.
ConditionsAqueous solution at standard room temperature (25 °C)

Critical for procurement in separation workflows where the desired outcome is the precipitation and filtration of the inclusion complex from the liquid phase.

Unmatched Efficiency in Industrial Cholesterol Removal

Due to its ideal cavity size and precipitation-prone solubility profile, β-CD is highly effective at physically extracting cholesterol from complex lipid matrices. In trials processing ewe's milk cheese, treatment with 1% β-CD achieved a 97.29% reduction in cholesterol content[1]. By contrast, α-CD and γ-CD fail to effectively complex and precipitate cholesterol due to severe steric mismatches, making them non-viable for this specific industrial separation process [2].

Evidence DimensionCholesterol Removal Efficiency
Target Compound Dataβ-CD: 97.29% removal
Comparator Or Baselineα-CD and γ-CD: Negligible industrial cholesterol removal capability
Quantified Differenceβ-CD provides near-quantitative (>97%) cholesterol extraction, whereas native analogs fail to form stable, precipitating sterol complexes.
Conditions1% cyclodextrin treatment in pasteurized ewe's milk Manchego cheese processing

Validates β-CD as the exclusive native cyclodextrin choice for commercial cholesterol depletion in dairy and marine lipid processing.

Superior Thermodynamic Stability over Highly Soluble Derivatives

While chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) offer higher aqueous solubility, native β-CD often forms thermodynamically more stable inclusion complexes. In a phase solubility study of oleuropein (OL) complexation, native β-CD demonstrated a higher stability constant (logK = 2.32) and a more favorable binding energy (-24.66 kJ/mol) compared to HP-β-CD (logK = 1.98; binding energy = -6.1 kJ/mol) [1]. This indicates that the unmodified cavity of native β-CD can provide stronger guest retention.

Evidence DimensionComplexation Stability Constant (logK) and Binding Energy
Target Compound DataNative β-CD: logK = 2.32; Binding Energy = -24.66 kJ/mol
Comparator Or BaselineHP-β-CD: logK = 1.98; Binding Energy = -6.1 kJ/mol
Quantified DifferenceNative β-CD exhibited a 17% higher logK and a 4-fold stronger negative binding energy for the target guest.
ConditionsPhase solubility testing and thermodynamic calculation of oleuropein inclusion complexes at 25 °C

Demonstrates that for solid-state encapsulation where extreme solubility is not required, native β-CD provides superior active ingredient retention at a lower raw material cost.

Industrial Cholesterol Depletion in Dairy and Marine Lipids

Leveraging its precise 262 ų cavity volume and low aqueous solubility, β-CD is the industry standard for precipitating and extracting cholesterol from milk, cheese, and shrimp lipids, achieving removal efficiencies exceeding 94% without altering the fatty acid profile [1].

Solid-State Flavor and Fragrance Encapsulation

Because it forms thermodynamically stable complexes with aromatic molecules (often outperforming modified derivatives like HP-β-CD in binding energy), β-CD is heavily procured for protecting volatile food and cosmetic additives against thermal degradation and oxidation [2].

Precipitation-Based Pharmaceutical Purification

The unique property of β-CD to form insoluble complexes with specific molecular geometries allows chemists to use it as a selective precipitating agent to isolate target enantiomers or structurally matched APIs directly from synthesis mixtures, a workflow impossible with highly soluble α-CD or HP-β-CD [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder
Virtually odourless white or almost white crystalline solid
White virtually odorless solid; [JECFA] White powder; [Sigma-Aldrich MSDS]
Solid

XLogP3

-15

Hydrogen Bond Acceptor Count

35

Hydrogen Bond Donor Count

21

Exact Mass

1134.3697639 g/mol

Monoisotopic Mass

1134.3697639 g/mol

Heavy Atom Count

77

Appearance

Solid powder

Melting Point

260 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JV039JZZ3A

Related CAS

79647-56-6

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 174 of 175 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Sequestering Agents

Other CAS

7585-39-9

Wikipedia

Betadex

Use Classification

EPA Safer Chemical Functional Use Classes -> Uncategorized
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Food Additives -> ADJUVANT; -> JECFA Functional Classes
Cosmetics -> Chelating; Absorbent

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Paint and Coating Manufacturing
.beta.-Cyclodextrin: ACTIVE

Dates

Last modified: 08-15-2023
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2: Kumar D, Krishnan Y, Paranjothy M, Pal S. Analysis of Molecular Interaction of Drugs Within β-Cyclodextrin Cavity by Solution State Nuclear Magnetic Resonance (NMR) Relaxation. J Phys Chem B. 2017 Mar 9. doi: 10.1021/acs.jpcb.6b11704. [Epub ahead of print] PubMed PMID: 28276696.
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4: Choi JM, Park K, Lee B, Jeong D, Dindulkar SD, Choi Y, Cho E, Park S, Yu JH, Jung S. Solubility and bioavailability enhancement of ciprofloxacin by induced oval-shaped mono-6-deoxy-6-aminoethylamino-β-cyclodextrin. Carbohydr Polym. 2017 May 1;163:118-128. doi: 10.1016/j.carbpol.2017.01.073. PubMed PMID: 28267488.
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6: Sherje AP, Kulkarni V, Murahari M, Nayak UY, Bhat P, Suvarna V, Dravyakar B. Inclusion Complexation of Etodolac with Hydroxypropyl-beta-cyclodextrin and Auxiliary Agents: Formulation Characterization and Molecular Modeling Studies. Mol Pharm. 2017 Mar 1. doi: 10.1021/acs.molpharmaceut.6b01115. [Epub ahead of print] PubMed PMID: 28248111.
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10: Gautam S, Karmakar S, Batra R, Sharma P, Pradhan P, Singh J, Kundu B, Chowdhury PK. Polyphenols in combination with β-cyclodextrin can inhibit and disaggregate α-synuclein amyloids under cell mimicking conditions: A promising therapeutic alternative. Biochim Biophys Acta. 2017 Feb 23. pii: S1570-9639(17)30038-9. doi: 10.1016/j.bbapap.2017.02.014. [Epub ahead of print] PubMed PMID: 28238838.
11: Rodrigues LB, Martins AO, Ribeiro-Filho J, Cesário FR, E Castro FF, de Albuquerque TR, Fernandes MN, da Silva BA, Quintans Júnior LJ, Araújo AA, Menezes PD, Nunes PS, Matos IG, Coutinho HD, Goncalves Wanderley A, de Menezes IR. Anti-inflammatory activity of the essential oil obtained from Ocimum basilicum complexed with β-cyclodextrin (β-CD) in mice. Food Chem Toxicol. 2017 Feb 22. pii: S0278-6915(17)30073-X. doi: 10.1016/j.fct.2017.02.027. [Epub ahead of print] PubMed PMID: 28235614.
12: Pan H, Wang HB, Yu YB, Cheng BC, Wang XY, Li Y. Original research paper. A superior preparation method for daidzein-hydroxypropyl-β-cyclodextrin complexes with improved solubility and dissolution: Supercritical fluid process. Acta Pharm. 2017 Mar 1;67(1):85-97. doi: 10.1515/acph-2017-0005. PubMed PMID: 28231046.
13: Andrade TA, Freitas TS, Araújo FO, Menezes PP, Dória GA, Rabelo AS, Quintans-Júnior LJ, Santos MR, Bezerra DP, Serafini MR, Menezes IR, Nunes PS, Araújo AA, Costa MS, Campina FF, Santos AT, Silva AR, Coutinho HD. Physico-chemical characterization and antibacterial activity of inclusion complexes of Hyptis martiusii Benth essential oil in β-cyclodextrin. Biomed Pharmacother. 2017 Feb 19;89:201-207. doi: 10.1016/j.biopha.2017.01.158. [Epub ahead of print] PubMed PMID: 28226293.
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15: Prado AR, Yokaichiya F, Franco MK, Silva CM, Oliveira-Nascimento L, Franz-Montan M, Volpato MC, Cabeça LF, de Paula E. Complexation of oxethazaine with 2-hydroxypropyl-β-cyclodextrin: increased drug solubility, decreased cytotoxicity and analgesia at inflamed tissues. J Pharm Pharmacol. 2017 Feb 17. doi: 10.1111/jphp.12703. [Epub ahead of print] PubMed PMID: 28211640.
16: Takada H, Yonekawa J, Matsumoto M, Furuya K, Sokabe M. Hyperforin/HP-β-Cyclodextrin Enhances Mechanosensitive Ca(2+) Signaling in HaCaT Keratinocytes and in Atopic Skin Ex Vivo Which Accelerates Wound Healing. Biomed Res Int. 2017;2017:8701801. doi: 10.1155/2017/8701801. PubMed PMID: 28210627; PubMed Central PMCID: PMC5292202.
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18: Yoshimoto H, Takeo T, Irie T, Nakagata N. Fertility of cold-stored mouse sperm is recovered by promoting acrosome reaction and hyperactivation after cholesterol efflux by methyl-beta-cyclodextrin. Biol Reprod. 2017 Feb 1;96(2):446-455. doi: 10.1095/biolreprod.116.142901. PubMed PMID: 28203712.
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